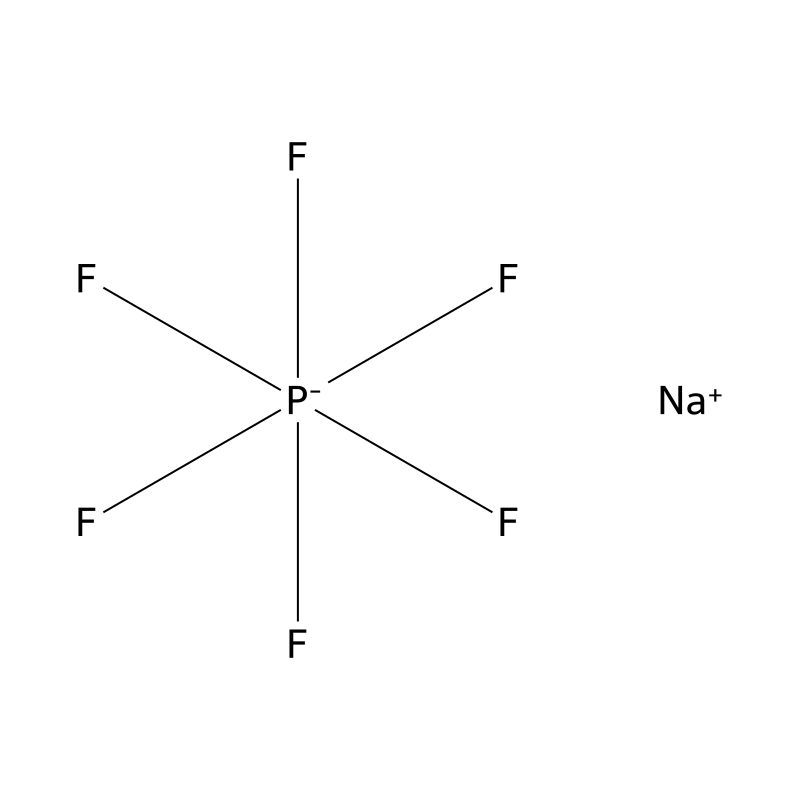

Sodium hexafluorophosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Sodium hexafluorophosphate (NaPF6) is the benchmark electrolytic salt for commercial sodium-ion batteries (SIBs) and advanced electrochemical research. It provides an effective balance of high ionic conductivity (>5 mS/cm in standard carbonate solvents), a wide electrochemical stability window (0–4.0+ V vs. Na+/Na), and the ability to form a highly stable, fluorine-rich solid electrolyte interphase (SEI) . Unlike niche or highly experimental salts, NaPF6 is fully compatible with mainstream SIB manufacturing infrastructure, enabling the use of cost-effective aluminum current collectors for both the anode and cathode[1]. Its predictable solvation structure and strong salt dissociation make it the primary procurement choice for scalable energy storage systems and high-voltage cathode benchmarking.

Substituting NaPF6 with other common sodium salts inevitably introduces critical failure points in either safety, performance, or cost. While sodium perchlorate (NaClO4) is frequently used in academic settings, it is highly explosive under friction or moderate heat (~130°C), making it entirely unviable for industrial procurement and scale-up . Conversely, imide-based salts like NaTFSI and NaFSI offer strong thermal stability but cause severe, catastrophic corrosion of aluminum current collectors at potentials above 3.7 V vs. Na+/Na, necessitating expensive collector alternatives or heavy mitigation[1]. Furthermore, alternatives like NaBF4 suffer from stronger ion-pairing and poorer salt dissociation, resulting in significantly lower ionic conductivity [2]. Consequently, NaPF6 remains the practical choice that simultaneously satisfies safety, conductivity, and aluminum passivation requirements for commercial SIBs.

References

- [2] RSC Advances. (2023). Towards safer electrolytes: comparing the air stability and electrochemical properties of NaPF6, NaTFSI and Na[B(hfip)4]·DME for sodium-ion batteries.

- [3] Diva-portal.org. (2024). Pioneering Triethyl Phosphate-Based Liquid Electrolytes for Safe Lithium- and Sodium-Ion Batteries.

Aluminum Current Collector Passivation at High Voltages

In high-voltage sodium-ion battery applications, the electrolyte must not corrode the aluminum current collector. Head-to-head cyclic voltammetry (CV) and chronoamperometry testing demonstrates that NaPF6 effectively passivates aluminum, exhibiting a minimal oxidative current (<1.5 × 10^-5 A) at 4.7 V vs. Na+/Na [1]. In stark contrast, imide salts such as NaTFSI and NaFSI fail to form a protective layer, resulting in continuous and severe anodic dissolution with corrosion currents reaching up to 0.13 A under identical conditions [1]. This passivation capability allows NaPF6 to utilize standard, low-cost aluminum foil, whereas NaTFSI requires restricted cut-off voltages or the mandatory addition of NaPF6 as a passivating additive [2].

| Evidence Dimension | Anodic corrosion current on Aluminum foil |

| Target Compound Data | <1.5 × 10^-5 A (stable passivation layer formed) |

| Comparator Or Baseline | NaTFSI / NaFSI (up to 0.13 A, severe continuous corrosion) |

| Quantified Difference | >8,000-fold reduction in corrosion current |

| Conditions | Cyclic voltammetry on Al foil between 3.0 and 5.0 V vs Na+/Na |

Procurement of NaPF6 eliminates the need for expensive, corrosion-resistant current collectors, enabling the use of cheap aluminum foil for high-voltage commercial SIBs.

Superior Salt Dissociation and Ionic Conductivity

The ionic conductivity of an electrolyte is directly tied to the degree of salt dissociation. Comparative studies in aprotic solvent mixtures (e.g., 2G/TEP) reveal that NaPF6 achieves significantly higher ionic conductivity (6 mS/cm) than its closest structural analog, NaBF4 (3 mS/cm) [1]. This 100% increase in conductivity occurs despite NaPF6 solutions exhibiting slightly higher viscosity (3–6 mPa·s vs. 2–5 mPa·s for NaBF4) [1]. The performance gap is attributed to the weaker interaction between the Na+ cation and the PF6- anion, which reduces ion-pairing and increases the population of free charge carriers compared to the tighter solvation shell of the BF4- anion [2].

| Evidence Dimension | Ionic conductivity in aprotic solvent mixtures |

| Target Compound Data | 6 mS/cm (NaPF6 in 2G/TEP) |

| Comparator Or Baseline | 3 mS/cm (NaBF4 in 2G/TEP) |

| Quantified Difference | 2x higher ionic conductivity for NaPF6 |

| Conditions | 2G/TEP (diglyme/triethyl phosphate) solvent mixture at room temperature |

Higher ionic conductivity directly translates to superior rate capability and lower internal resistance, making NaPF6 the mandatory choice for high-power battery applications.

Interfacial Impedance and Commercial Safety Profile

While NaClO4 is frequently used in early-stage laboratory research, it is fundamentally disqualified from commercial procurement due to its explosive decomposition at ~130°C and extreme shock sensitivity in the dry state . Beyond safety, NaPF6 outperforms NaClO4 in electrochemical stability. In full-cell cycling tests, NaPF6-based electrolytes demonstrate a much lower interfacial impedance after 20 cycles compared to NaClO4, driven by the preferential decomposition of the PF6- anion to form a thin, highly conductive, inorganic-rich Solid Electrolyte Interphase (SEI) [1]. This results in a superior initial Coulombic efficiency (90% for NaPF6 vs. 78% for NaClO4) and vastly improved long-term capacity retention (90% vs. 56% after 200 cycles) [1].

| Evidence Dimension | Initial Coulombic efficiency and capacity retention (200 cycles) |

| Target Compound Data | 90% ICE; 90% capacity retention |

| Comparator Or Baseline | NaClO4 (78% ICE; 56% capacity retention) |

| Quantified Difference | +12% ICE and +34% absolute capacity retention over 200 cycles |

| Conditions | NFPP/hard carbon full cells in PC/EMC/DMC/FEC solvent at room temperature |

NaPF6 provides the critical combination of non-explosive scalability and superior SEI stability required to transition a sodium-ion battery from the lab to commercial manufacturing.

Commercial Sodium-Ion Battery Manufacturing

NaPF6 is the primary electrolyte salt for large-scale SIB production, where its non-explosive nature (unlike NaClO4) and compatibility with standard carbonate solvents ensure safe, scalable manufacturing workflows.

High-Voltage Cathode Benchmarking

Because NaPF6 effectively passivates aluminum current collectors at potentials exceeding 4.0 V vs. Na+/Na, it is the essential electrolyte choice for evaluating and commercializing high-voltage polyanionic and layered oxide cathodes, where imide salts (NaTFSI) would cause severe corrosion[1].

Dual-Salt Electrolyte Additive Formulations

In specialized low-temperature or high-stability systems utilizing NaTFSI or NaFSI, NaPF6 is procured as a critical passivating additive (e.g., 2-5 wt%) to suppress the anodic dissolution of aluminum while maintaining the thermal benefits of the imide salts[2].

References

- [2] ACS Applied Materials & Interfaces. (2024). Achieving the Inhibition of Aluminum Corrosion by Dual-Salt Electrolytes for Sodium-Ion Batteries.

- [3] RSC Advances. (2023). Towards safer electrolytes: comparing the air stability and electrochemical properties of NaPF6, NaTFSI and Na[B(hfip)4]·DME for sodium-ion batteries.

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H302 (95.92%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (95.92%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H332 (95.92%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant